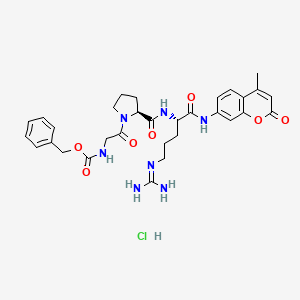
Z-Gly-Pro-Arg-AMC (hydrochloride)
Overview
Description
Z-Gly-Pro-Arg-AMC (hydrochloride): is a synthetic peptide substrate that is widely used in biochemical research. It is a fluorogenic substrate for enzymes such as trypsin and cathepsin K. The compound is composed of a peptide sequence (Z-Gly-Pro-Arg) linked to a fluorescent molecule, 7-amino-4-methylcoumarin (AMC), and is often used to measure the activity of proteases by detecting the release of the fluorescent AMC upon enzymatic cleavage .
Mechanism of Action
Target of Action
Z-Gly-Pro-Arg-AMC HCl is a fluorogenic substrate primarily for trypsin and cathepsin K . These enzymes play crucial roles in various biological processes. Trypsin is a serine protease that is involved in digestion, and cathepsin K is a lysosomal cysteine protease that is involved in bone remodeling and resorption .
Mode of Action
The compound interacts with its targets (trypsin and cathepsin K) by serving as a substrate. When cleaved by these enzymes, it releases a fluorescent product . This fluorescence can be measured and is directly proportional to the enzymatic activity, thereby allowing the determination of trypsin and cathepsin K activity .
Biochemical Pathways
The primary biochemical pathway affected by Z-Gly-Pro-Arg-AMC HCl is the proteolytic pathway. By acting as a substrate for trypsin and cathepsin K, it participates in protein digestion and bone remodeling processes respectively .
Result of Action
The cleavage of Z-Gly-Pro-Arg-AMC HCl by trypsin and cathepsin K results in the release of a fluorescent product. This fluorescence is a direct measure of the activity of these enzymes . Therefore, the primary molecular effect of this compound’s action is the generation of a fluorescent signal that correlates with enzymatic activity.
Biochemical Analysis
Biochemical Properties
Z-Gly-Pro-Arg-AMC hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes like trypsin and cathepsin K . The nature of these interactions is characterized by the compound’s ability to determine the enzymatic activities of trypsin and cathepsin K .
Cellular Effects
It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Z-Gly-Pro-Arg-AMC hydrochloride exerts its effects at the molecular level through binding interactions with biomolecules and potential enzyme inhibition or activation . These interactions can lead to changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Gly-Pro-Arg-AMC (hydrochloride) involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically includes the following steps:
Attachment of the first amino acid: to a solid resin support.
Sequential addition of protected amino acids: (Glycine, Proline, and Arginine) using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage of the peptide: from the resin and removal of protecting groups.
Coupling of the peptide: to 7-amino-4-methylcoumarin (AMC) using a suitable coupling reagent.
Purification: of the final product by high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of Z-Gly-Pro-Arg-AMC (hydrochloride) follows similar synthetic routes but on a larger scale. Automation and optimization of SPPS, along with advanced purification techniques, ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Z-Gly-Pro-Arg-AMC (hydrochloride) undergoes hydrolysis when acted upon by proteases such as trypsin and cathepsin K. .
Fluorescence Emission: Upon cleavage, the released AMC exhibits fluorescence, which can be measured to determine enzyme activity.
Common Reagents and Conditions:
Enzymes: Trypsin, cathepsin K.
Buffers: Phosphate-buffered saline (PBS), Tris-HCl buffer.
Conditions: Reactions are typically carried out at physiological pH (7.4) and temperature (37°C).
Major Products:
7-Amino-4-methylcoumarin (AMC): The primary product formed upon enzymatic cleavage of the peptide substrate
Scientific Research Applications
Chemistry:
Enzyme Kinetics: Z-Gly-Pro-Arg-AMC (hydrochloride) is used to study the kinetics of proteases by measuring the rate of AMC release
Biology:
Protease Activity Assays: The compound is employed in assays to determine the activity of proteases in various biological samples
Medicine:
Drug Screening: It is used in high-throughput screening assays to identify potential inhibitors of proteases, which may have therapeutic applications
Industry:
Comparison with Similar Compounds
Z-Gly-Pro-AMC: A similar fluorogenic substrate used for different proteases.
Z-Leu-Leu-Leu-AMC: Another fluorogenic substrate used for cathepsin B and other proteases.
Uniqueness: Z-Gly-Pro-Arg-AMC (hydrochloride) is unique due to its specific peptide sequence, which makes it a suitable substrate for trypsin and cathepsin K. Its high sensitivity and specificity for these enzymes make it a valuable tool in biochemical research .
Properties
IUPAC Name |
benzyl N-[2-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H37N7O7.ClH/c1-19-15-27(40)45-25-16-21(11-12-22(19)25)36-28(41)23(9-5-13-34-30(32)33)37-29(42)24-10-6-14-38(24)26(39)17-35-31(43)44-18-20-7-3-2-4-8-20;/h2-4,7-8,11-12,15-16,23-24H,5-6,9-10,13-14,17-18H2,1H3,(H,35,43)(H,36,41)(H,37,42)(H4,32,33,34);1H/t23-,24-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIZWHSOXXZHRC-UKOKCHKQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38ClN7O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


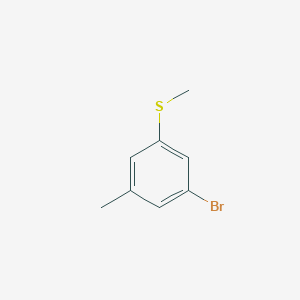
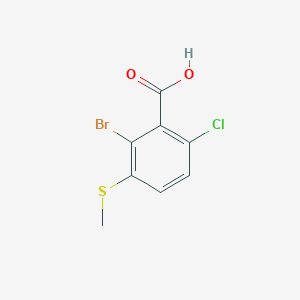
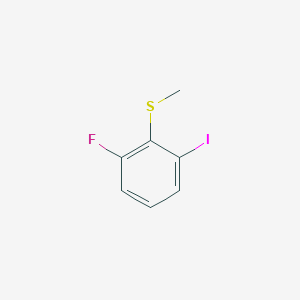
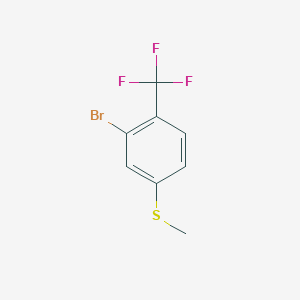
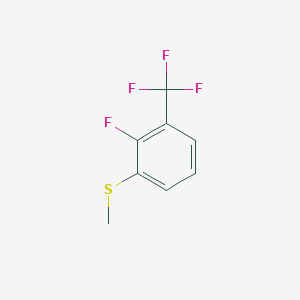

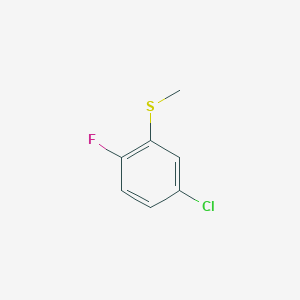
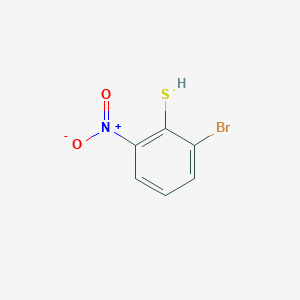
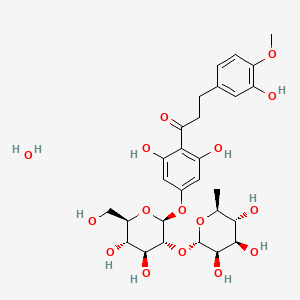
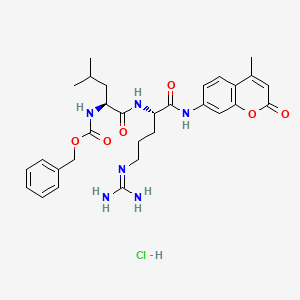
![Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)strontium hydrate [Sr(FOD)2]](/img/structure/B6355021.png)
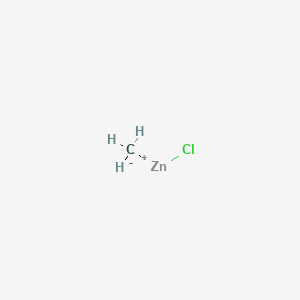
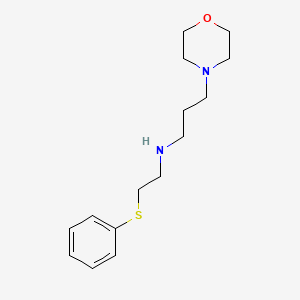
![benzyl (3S)-4-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate;hydrochloride](/img/structure/B6355026.png)
